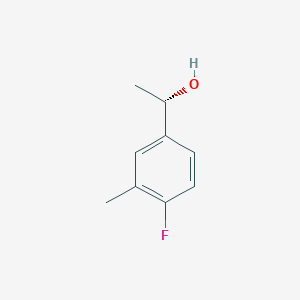

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Description

BenchChem offers high-quality (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11FO |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

(1S)-1-(4-fluoro-3-methylphenyl)ethanol |

InChI |

InChI=1S/C9H11FO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3/t7-/m0/s1 |

InChI Key |

GHRXLNXWGOFJJL-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@H](C)O)F |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Physical properties of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol including boiling point

An In-depth Technical Guide to the Physical Properties of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Introduction

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is a chiral alcohol of significant interest in the fields of pharmaceutical and materials science. As a key chiral building block, its enantiomerically pure form is crucial for the synthesis of complex, biologically active molecules. The precise physical properties of this compound are fundamental parameters for its application in drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides a comprehensive overview of the known and predicted physical properties of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol, with a primary focus on its boiling point. It is intended for researchers, scientists, and drug development professionals, offering not only data but also detailed experimental protocols for property determination, grounded in established scientific principles. The causality behind experimental design is emphasized to ensure both accuracy and reproducibility in the laboratory setting.

Compound Identification and Structure

A clear identification of the molecular structure is the foundation for understanding its physical characteristics. The structural features—a chiral secondary alcohol, a substituted aromatic ring with fluoro and methyl groups—dictate the intermolecular forces that govern its physical properties.

-

IUPAC Name: (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

-

Molecular Formula: C₉H₁₁FO

-

Molecular Weight: 154.18 g/mol

-

CAS Number: 1403483-79-4

Caption: Molecular structure of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol.

Core Physical Properties

Direct experimental data for this specific chiral alcohol is not widely published. Therefore, properties are often estimated based on its precursor or structurally similar compounds. The following table summarizes these key physical parameters.

| Property | Value / Expected Value | Source / Basis for Estimation |

| Boiling Point | Est. > 215 °C | Estimated to be higher than its precursor, 1-(4-fluoro-3-methylphenyl)ethanone (Boiling Point: 215 °C)[1][2], due to hydrogen bonding. |

| Melting Point | Not available | Expected to be a low-melting solid or a viscous liquid at room temperature. |

| Density | Est. ~1.1 g/cm³ | Based on the density of the precursor ketone (1.1 ± 0.1 g/cm³)[3] and similar alcohols like 1-phenylethanol (~1.012 g/mL)[4]. |

| Solubility | ||

| In Water | Low | The polar hydroxyl group allows for some water solubility, but the larger, nonpolar aromatic ring limits it.[5][6] |

| In Organic Solvents | High | Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, as well as chlorinated solvents like dichloromethane.[7][8] |

| In Fluorinated Alcohols | High | Fluorinated solvents like HFIP and TFE are known to be excellent solvents for compounds with polar groups.[9] |

Boiling Point Determination: An Experimental Approach

The boiling point is a critical parameter for purification by distillation and for defining stable conditions for chemical reactions. For a novel or sparsely characterized compound like (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol, experimental determination is essential. The micro-capillary method using a Thiele tube is a standard, reliable technique that requires only a small amount of sample.[10]

Causality in Experimental Design

The choice of this method is deliberate. It minimizes the amount of potentially valuable material needed and provides high accuracy. The key principle is that the boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[11] The inverted capillary traps vapor, allowing for a precise visual indication of this equilibrium point.

Experimental Protocol: Thiele Tube Method

-

Sample Preparation: Place a few drops (approximately 0.5 mL) of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol into a small test tube or fusion tube.

-

Capillary Insertion: Insert a capillary tube (sealed at one end) into the sample, with the open end down.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. Ensure the sample is level with the thermometer bulb.

-

Heating: Place the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The oil ensures uniform heat distribution.

-

Initial Heating: Gently heat the side arm of the Thiele tube with a microburner or hot plate.[10] As the temperature rises, the air trapped in the capillary tube will slowly bubble out.

-

Observation at Boiling: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10][12] This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The precise boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10][12]

-

Validation: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[11] A second trial should be conducted to ensure reproducibility.

Caption: Experimental workflow for boiling point determination via the Thiele tube method.

Other Essential Physical Properties

Solubility Profile

The solubility of a compound is paramount for its use in synthesis and formulation. (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol has a dual nature:

-

Hydrophilic Character: The hydroxyl (-OH) group is polar and capable of hydrogen bonding, which promotes solubility in polar protic solvents like water and other alcohols.[5][8]

-

Hydrophobic Character: The 4-fluoro-3-methylphenyl ring is nonpolar and contributes to its solubility in nonpolar organic solvents.

The overall solubility in a given solvent is a balance between these two factors. For short-chain alcohols, the polarity of the -OH group dominates, making them miscible with water.[8] However, as the carbon chain or ring structure increases in size, the nonpolar character begins to dominate, reducing water solubility.[6] Therefore, (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is expected to have low but non-zero solubility in water and high solubility in common organic solvents.

Stereochemistry and Physical Properties

It is critical to note that as an enantiomer, (S)-1-(4-fluoro-3-methylphenyl)ethan-1-ol will have physical properties such as boiling point, melting point, density, and solubility in achiral solvents that are identical to its (R)-enantiomer. However, its interaction with other chiral entities (e.g., chiral solvents, catalysts, or biological receptors) will differ. Its optical activity—the rotation of plane-polarized light—is a defining characteristic that distinguishes it from its enantiomer and the racemic mixture.

Conclusion

The physical properties of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol are integral to its successful application in research and development. While comprehensive experimental data remains to be fully documented in public literature, this guide provides a robust framework based on the properties of analogous structures and established chemical principles. The detailed protocol for boiling point determination offers a clear, self-validating method for researchers to characterize this and other novel compounds with confidence. A thorough understanding and experimental validation of these properties are indispensable for the efficient synthesis, purification, and formulation of new chemical entities.

References

-

Scribd. Distillation and Boiling Point of Ethanol. Available from: [Link]

-

Analysis of alcohols. Available from: [Link]

-

Grokipedia. 1-Phenylethanol. Available from: [Link]

-

JoVE. Boiling Points - Procedure. (2020). Available from: [Link]

-

Jeplerts' Blog. Analytical Chemistry Experiment: Determination of the Boiling Point of Wine. (2008). Available from: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Available from: [Link]

-

PubChem. 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol. Available from: [Link]

-

PubChem. 2-Phenylethanol. Available from: [Link]

-

Cheméo. Chemical Properties of Phenylethyl Alcohol (CAS 60-12-8). Available from: [Link]

-

ChemBK. 1-(4-fluoro-3-methylphenyl)ethanone. (2024). Available from: [Link]

-

Chemsrc. 4'-Fluoro-3'-methylacetophenone | CAS#:369-32-4. Available from: [Link]

-

Master Organic Chemistry. Alcohols - Nomenclature and Properties. (2014). Available from: [Link]

-

ResearchGate. Solubility of chiral species as function of the enantiomeric excess. Available from: [Link]

-

PubChemLite. 2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol. Available from: [Link]

-

YouTube. Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM. (2020). Available from: [Link]

-

PubChem. Acetoin. Available from: [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]

-

NIST. Ethanone, 1-(4-methylphenyl)-. Available from: [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Available from: [Link]

-

Royal Society of Chemistry. Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. (2016). Available from: [Link]

-

MySkinRecipes. 1-(4-Fluoro-3-methylphenyl)ethanone. Available from: [Link]

Sources

- 1. anaxlab.com [anaxlab.com]

- 2. 4-FLUORO-3-METHYLACETOPHENONE | 369-32-4 [chemicalbook.com]

- 3. 4'-Fluoro-3'-methylacetophenone | CAS#:369-32-4 | Chemsrc [chemsrc.com]

- 4. grokipedia.com [grokipedia.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. chembk.com [chembk.com]

- 8. youtube.com [youtube.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 12. Video: Boiling Points - Procedure [jove.com]

Distinguishing the (S) and (R) Enantiomers of 1-(4-Fluoro-3-methylphenyl)ethan-1-ol: A Guide to Synthesis, Separation, and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology and drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and toxicity. 1-(4-Fluoro-3-methylphenyl)ethan-1-ol is a chiral molecule existing as two non-superimposable mirror images: the (S) and (R) enantiomers. While possessing identical physical properties in an achiral environment, their physiological interactions can differ profoundly. This technical guide provides an in-depth exploration of the critical differences between these enantiomers, focusing on the core methodologies required for their stereoselective synthesis, analytical separation, and definitive characterization. We will detail the causality behind experimental choices, present validated protocols, and offer insights grounded in established scientific principles to empower researchers in their drug discovery and development endeavors.

Introduction: The Imperative of Chirality in Drug Design

In the world of molecular interactions, shape is paramount. A significant portion of pharmaceuticals are chiral, and their therapeutic effects are mediated by binding to chiral biological targets like enzymes and receptors.[1] These interactions are often stereospecific, meaning only one enantiomer (the eutomer) elicits the desired pharmacological response, while the other (the distomer) may be inactive, less active, or even responsible for undesirable side effects.[2]

1-(4-Fluoro-3-methylphenyl)ethan-1-ol contains a single stereocenter at the carbon atom bearing the hydroxyl group, giving rise to the (S) and (R) enantiomers. This structural motif is common in pharmacologically active compounds. Understanding and controlling the stereochemistry of this molecule is therefore not an academic exercise, but a critical requirement for any rational drug development program. This guide will dissect the key points of differentiation and provide the technical framework for isolating and analyzing these distinct molecular entities.

Physicochemical Properties: A Tale of Sameness and Opposition

Enantiomers are physically identical in an achiral setting. They share the same melting point, boiling point, density, and solubility.[3] The primary physical property that distinguishes them is their interaction with plane-polarized light.

-

Optical Activity: One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while its mirror image will rotate it by an equal magnitude to the left (levorotatory, (-)). It is crucial to note that the (S) or (R) designation, which describes the absolute configuration of the stereocenter based on Cahn-Ingold-Prelog priority rules, does not correlate directly with the direction of optical rotation.[4]

Table 1: Comparison of Physicochemical Properties of Enantiomers

| Property | (R)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol | (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol | Rationale |

| Molecular Weight | Identical | Identical | Same atomic composition. |

| Melting Point | Identical | Identical | Crystal lattice energies are the same. |

| Boiling Point | Identical | Identical | Intermolecular forces are identical. |

| Solubility (in achiral solvents) | Identical | Identical | Solvation energies are the same. |

| Specific Rotation ([α]) | Opposite (e.g., +X°) | Opposite (e.g., -X°) | The defining differential physical property. |

Accessing Stereopure Enantiomers: Synthesis and Resolution

Obtaining enantiomerically pure forms of 1-(4-fluoro-3-methylphenyl)ethan-1-ol is paramount for biological testing. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: Building Chirality Intentionally

Asymmetric synthesis aims to create a single enantiomer directly from an achiral precursor.[5] For this target molecule, the most logical approach is the asymmetric reduction of the prochiral ketone, 1-(4-fluoro-3-methylphenyl)ethanone, which is commercially available.[6] This is often accomplished using chiral catalysts or reagents that create a chiral environment, favoring the formation of one enantiomer over the other.[7]

dot

Caption: Asymmetric synthesis of 1-(4-fluoro-3-methylphenyl)ethan-1-ol.

Chiral Resolution: Separating a Racemic Mixture

Often, a 50:50 mixture (a racemate) of enantiomers is synthesized first. Chiral resolution is the process of separating this mixture. Chiral chromatography is the most powerful and widely used technique for this purpose, both on an analytical and preparative scale.[8]

Principle of Chiral Chromatography: The technique relies on a Chiral Stationary Phase (CSP). The racemic analyte is passed through the column, and the two enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes.[9] This difference in interaction strength leads to different retention times, allowing for their separation.[9] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally versatile and are considered the industry standard for a wide range of chiral molecules.[10]

Analytical Characterization and Quality Control

Once a single enantiomer has been synthesized or isolated, its identity and purity must be rigorously confirmed. A suite of analytical techniques is employed for this purpose.[11]

Table 2: Key Analytical Techniques for Enantiomer Characterization

| Technique | Purpose | Key Insights |

| Chiral HPLC/SFC | Quantify enantiomeric purity (e.e. or e.r.) | The "gold standard" for determining the ratio of enantiomers in a sample.[3] Provides high accuracy and precision. |

| Polarimetry | Measure optical rotation | Confirms the sample is optically active and provides a value ([α]) characteristic of the pure enantiomer under specific conditions. |

| Circular Dichroism (CD) | Help determine absolute configuration | Measures the differential absorption of circularly polarized light.[4] The resulting spectrum can be compared to known standards or theoretical models. |

| NMR Spectroscopy | Structural confirmation and purity | Can distinguish between enantiomers when using a chiral solvating or derivatizing agent to induce chemical shift differences. |

| X-ray Crystallography | Absolute configuration determination | The definitive method for unambiguously determining the 3D structure, provided a suitable single crystal can be grown.[11] |

Workflow for Chiral Separation and Analysis

The logical flow from a racemic mixture to a characterized, pure enantiomer involves a systematic process of method development, separation, and verification.

dot

Caption: Workflow for enantiomer separation and quality control analysis.

Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach for developing a separation method for the enantiomers of 1-(4-fluoro-3-methylphenyl)ethan-1-ol.

1. Initial Column Screening:

-

Rationale: No single chiral column is universal. Screening a small set of columns with diverse selectivities is the most efficient starting point.[9]

-

Procedure:

-

Select 2-3 columns with complementary chiral stationary phases (e.g., an amylose-based, a cellulose-based, and a Pirkle-type column). A common starting point would be columns like Daicel's CHIRALPAK® IA, IB, or IC.

-

Prepare a ~1 mg/mL solution of the racemic analyte in the mobile phase.

-

Screen each column using a standard set of mobile phases. For this molecule, normal phase chromatography is a logical first choice.[12]

-

Screen 1: Hexane/Isopropanol (80:20 v/v)

-

Screen 2: Hexane/Ethanol (80:20 v/v)

-

-

Monitor the separation at a suitable UV wavelength (e.g., 254 nm).

-

Identify the column/mobile phase combination that provides the best initial separation (resolution > 1.5 is ideal).

-

2. Method Optimization:

-

Rationale: Fine-tuning the mobile phase composition can significantly improve resolution, reduce run time, and enhance peak shape.

-

Procedure:

-

Using the best column from the screening step, systematically vary the ratio of the alcohol modifier (e.g., from 10% to 30% isopropanol in hexane). A lower alcohol percentage generally increases retention and may improve resolution.

-

Consider adding a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) if peak shape is poor, although this is less common for neutral alcohols.

-

Adjust the flow rate to balance analysis time and resolution.

-

3. System Suitability and Validation:

-

Rationale: Ensures the method is robust and reliable for routine use.

-

Procedure:

-

Perform multiple injections of the racemate to establish key parameters like resolution (Rs), selectivity (α), and repeatability of retention times.

-

Confirm the limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer in the presence of the major one.

-

The Ultimate Difference: Biological Activity

While the physical differences outside of optical rotation are non-existent, the divergence in biological activity is often dramatic. The chiral environment of a biological system (enzymes, receptors) can distinguish between the (S) and (R) enantiomers with high fidelity.

Although specific pharmacological data for the individual enantiomers of 1-(4-fluoro-3-methylphenyl)ethan-1-ol is not widely published in public literature, it is a foundational principle of medicinal chemistry that they will almost certainly exhibit different biological profiles.[1] One enantiomer may bind with high affinity to a target receptor, initiating a signaling cascade, while the other may not fit into the binding pocket at all. This stereoselectivity is the primary driver for the development of single-enantiomer drugs, as it allows for:

-

Increased Therapeutic Efficacy: By administering only the active eutomer, the therapeutic window can be widened.

-

Reduced Side Effects: Eliminating the distomer can remove off-target effects or toxicity associated with that enantiomer.

-

Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can differ, and using a single isomer leads to a more predictable dose-response relationship.

Conclusion

The (S) and (R) enantiomers of 1-(4-fluoro-3-methylphenyl)ethan-1-ol represent two distinct chemical entities despite their identical composition. The core differences lie in their opposing optical rotations and, most critically, their divergent potential for interaction with chiral biological systems. For any researcher or drug developer working with this molecule, a thorough understanding of the principles and techniques of asymmetric synthesis, chiral resolution, and stereospecific analysis is not merely beneficial—it is essential. The ability to produce and definitively characterize a single, desired enantiomer is a prerequisite for elucidating its true pharmacological profile and advancing it as a potential therapeutic agent.

References

- Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.

- Penasa, R., et al. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Unipd.

- Penasa, R., et al. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, DOI:10.1039/D4CS01202J.

- Dong, M. W. (2016, October 1). Contemporary Analysis of Chiral Molecules.

- Wikipedia. (n.d.). Chiral analysis.

- PubChem. (n.d.). 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol.

- University of Liverpool. (n.d.). Asymmetric Synthesis.

- PubMed. (2014, June 15). Asymmetric syntheses and bio-evaluation of novel chiral esters derived from substituted tetrafluorobenzyl alcohol. Bioorganic & Medicinal Chemistry Letters.

- Daicel. (2021, March 14). Develop Chiral Separation Methods with Daicel's Immobilized Columns.

- HETEROCYCLES. (2010, January 29).

- ChemBK. (2024, April 9). 1-(4-fluoro-3-methylphenyl)ethanone - Introduction.

- VTechWorks. (n.d.).

- PMC. (2024, December 4).

- The Royal Society of Chemistry. (n.d.).

- Macmillan Group, Princeton University. (n.d.).

- Scribd. (n.d.). Asymmetric Synthesis | PDF.

- BGB Analytik. (n.d.). CHIRAL Handbook.

- Sigma-Aldrich. (n.d.). 1-(4-Fluoro-3-methylphenyl)ethanone.

- BLDpharm. (n.d.). 369-32-4|1-(4-Fluoro-3-methylphenyl)ethanone.

- NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-.

- Arran Chemical Company. (n.d.). (R)-1-(3-Fluoro-4-methylphenyl)ethanol.

- Phenomenex. (n.d.).

- American Elements. (n.d.). 1-(4-fluoro-3-iodophenyl)ethan-1-one.

- MDPI. (2022, February 14). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties.

-

PubMed. (2015, July 9). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[4][11]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist.

- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9).

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 4. research.unipd.it [research.unipd.it]

- 5. uwindsor.ca [uwindsor.ca]

- 6. chembk.com [chembk.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Chiral analysis - Wikipedia [en.wikipedia.org]

- 9. bgb-analytik.com [bgb-analytik.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 12. chiraltech.com [chiraltech.com]

Molecular weight and formula of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Technical Monograph: (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Part 1: Physicochemical Identity & Core Data[1]

Executive Summary (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is a chiral benzylic alcohol widely utilized as a pharmacophore in the synthesis of tyrosine kinase inhibitors and receptor modulators.[1] Its structural integrity relies on the specific spatial arrangement of the hydroxyl group, which dictates its binding affinity in protein pockets.

Table 1: Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | (1S)-1-(4-Fluoro-3-methylphenyl)ethanol | Stereochemistry at C1 is crucial.[1] |

| Molecular Formula | C₉H₁₁FO | |

| Molecular Weight | 154.18 g/mol | Calculated using IUPAC atomic weights. |

| Monoisotopic Mass | 154.0794 Da | Essential for HRMS validation. |

| CAS Number (Racemate) | 1178067-48-5 | Specific (S)-isomer CAS may vary by vendor; often custom synthesized.[1] |

| Precursor CAS | 369-32-4 | 1-(4-Fluoro-3-methylphenyl)ethanone (Ketone starting material).[1] |

| Physical State | Viscous Liquid / Low-melting Solid | Dependent on enantiomeric purity (eutectic behavior).[1] |

| Solubility | DMSO, Methanol, DCM | Limited solubility in water. |

Part 2: Asymmetric Synthetic Architectures

To obtain the (S)-enantiomer with high Enantiomeric Excess (ee >99%), simple reduction of the ketone precursor is insufficient. Two primary "Green Chemistry" routes are recommended: Biocatalytic Reduction (preferred for scale) and Asymmetric Transfer Hydrogenation (ATH) .

Route A: Biocatalytic Reduction (Ketoreductase - KRED)

This method utilizes an NADPH-dependent ketoreductase (KRED) enzyme.[1] It is superior due to mild aqueous conditions and the ability to achieve >99.5% ee through enzymatic stereocontrol.

-

Mechanism: The enzyme coordinates the ketone (CAS 369-32-4) in a specific orientation, delivering a hydride from NADPH to the re-face or si-face of the carbonyl carbon.[1] For (S)-selectivity, a "Prelog" or "Anti-Prelog" enzyme is selected based on screening.[1]

-

Cofactor Regeneration: To make the process economical, a coupled enzyme system (Glucose Dehydrogenase - GDH) recycles NADP+ back to NADPH using glucose.

Route B: Noyori Asymmetric Transfer Hydrogenation (ATH)

A chemical alternative using Ruthenium (Ru) catalysts with chiral diamine ligands.

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN].

-

Hydrogen Source: Formic acid/Triethylamine complex.

-

Protocol Note: The chirality of the ligand ((S,S) vs (R,R)) dictates the product configuration.

Figure 1: Comparative Synthetic Workflow

Caption: Comparison of Biocatalytic (KRED) and Chemical (Ru-ATH) routes for asymmetric synthesis.

Part 3: Analytical Validation & Quality Control

Trustworthiness in chiral synthesis relies on proving not just chemical purity, but optical purity.

Enantiomeric Excess (ee) Determination via Chiral HPLC

Standard reverse-phase HPLC cannot distinguish enantiomers.[1] You must use a polysaccharide-based chiral stationary phase.[1]

-

Column: Daicel Chiralcel OB-H or Chiralpak AD-H (Amylose/Cellulose derivatives).[1]

-

Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).[1]

-

Detection: UV at 210 nm or 254 nm.

-

Logic: The (S) and (R) isomers will have distinct retention times due to transient diastereomeric interactions with the chiral column packing.

Structural Confirmation via NMR

-

¹H NMR (Proton): The benzylic proton (CH-OH) appears as a quartet around δ 4.8–5.2 ppm. The methyl group on the ring appears as a doublet (due to F-coupling) or singlet around δ 2.2–2.3 ppm.

-

¹⁹F NMR (Fluorine): Critical for confirming the ring substitution pattern. Expect a signal around δ -110 to -120 ppm (referenced to CFCl₃).[1] The fluorine signal will show splitting due to coupling with adjacent aromatic protons.

Figure 2: Analytical Decision Tree

Caption: Step-by-step Quality Control workflow ensuring structural identity and optical purity.

Part 4: Pharmaceutical Relevance

The (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol moiety is a "privileged scaffold" in medicinal chemistry.[1]

-

Bioisosterism: The fluorine atom mimics a hydride in size but alters the electronic properties (lipophilicity and metabolic stability) of the phenyl ring.

-

Kinase Inhibition: This chiral alcohol is often converted to an amine or ether to fit into the ATP-binding pocket of kinases (e.g., ALK, ROS1 inhibitors). The (S)-configuration typically orients the methyl group away from steric clashes within the hydrophobic back pocket of the enzyme.

References

-

PubChem. (2024).[2] 1-(4-Fluoro-3-methylphenyl)ethanol Compound Summary. National Library of Medicine. Link

-

Hollmann, F., et al. (2011). Enzymatic reduction of ketones.[3][4] Green Chemistry.[3] (Contextual grounding for KRED methodology). Link

-

Sigma-Aldrich. (2024). 1-(4-Fluoro-3-methylphenyl)ethanone Product Specification. (Precursor data).[5][6] Link

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

Sources

- 1. 369-32-4|1-(4-Fluoro-3-methylphenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol | C9H11FO2 | CID 24721520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]

Methodological & Application

Technical Application Note: Stereoinversion of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol via Mitsunobu Reaction

Executive Summary

This application note details the protocol for the stereochemical inversion of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol to its (R)-enantiomer. While direct S

The Mitsunobu reaction offers a superior alternative, enforcing a concerted S

Key Performance Indicators

| Parameter | Target Specification |

| Substrate | (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol |

| Target Product | (R)-1-(4-Fluoro-3-methylphenyl)ethyl 4-nitrobenzoate |

| Mechanism | Concerted S |

| Expected Yield | 85 - 92% (Ester formation) |

| Enantiomeric Excess | > 98% (post-hydrolysis) |

Mechanistic Principles & Logic

The success of this protocol relies on the formation of a highly reactive alkoxyphosphonium species. Unlike standard acid-catalyzed esterifications, the Mitsunobu reaction activates the oxygen of the alcohol, turning the hydroxyl group into a leaving group (triphenylphosphine oxide).

Reaction Pathway[1][2][3][4][5][6][7][8][9]

-

Betaine Formation: Triphenylphosphine (PPh

) attacks Diisopropyl azodicarboxylate (DIAD), forming a Morrison-Brunn-Huisgen betaine. -

Pronucleophile Activation: The basic betaine deprotonates the acidic pronucleophile (4-nitrobenzoic acid).

-

Alcohol Activation: The alcohol attacks the phosphorus center, displacing the hydrazine byproduct and forming the alkoxyphosphonium salt.[1]

-

Stereoinversion: The carboxylate anion attacks the alkyl group in a classic S

2 fashion, displacing TPPO and inverting the stereocenter.

Figure 1: Mechanistic flow of the Mitsunobu inversion. The critical step is the S

Experimental Protocol

Materials & Reagents[7][9][10]

-

Substrate: (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol (1.0 equiv).

-

Phosphine: Triphenylphosphine (PPh

), ReagentPlus grade (1.5 equiv). -

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD ) (1.5 equiv).[2] Note: DIAD is preferred over DEAD due to higher stability and liquid state.

-

Nucleophile: 4-Nitrobenzoic acid (1.5 equiv).

-

Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.

-

Workup: Magnesium Chloride (MgCl

) (for TPPO removal), Hexanes, Ethyl Acetate.

Equipment Setup

-

Flame-dried 2-neck round bottom flask (RBF) under Argon/Nitrogen atmosphere.

-

Constant pressure addition funnel.

-

Internal temperature probe (maintain < 5°C during addition).

Step-by-Step Procedure

Step 1: Solubilization (The "Zero-Hour" Mix)

To the reaction flask, add Triphenylphosphine (1.5 eq), 4-Nitrobenzoic acid (1.5 eq), and the (S)-Alcohol substrate (1.0 eq). Dissolve in anhydrous THF (0.1 M concentration relative to alcohol).

Expert Insight: Unlike some protocols that pre-form the betaine, adding DIAD last to the mixture of Alcohol/Acid/PPh

is generally more robust for secondary alcohols. This minimizes the risk of "azodicarboxylate alkylation" side reactions where the hydrazine attacks the activated alcohol.

Step 2: Controlled Activation

Cool the mixture to 0°C using an ice bath. Once cooled, add DIAD (1.5 eq) dropwise via the addition funnel over 20–30 minutes.

-

Critical: Monitor internal temperature. Do not allow it to exceed 5°C. The reaction is exothermic.

-

Observation: The solution will likely turn yellow/orange upon DIAD addition and fade as the betaine is consumed.

Step 3: Reaction & Monitoring

Allow the reaction to warm to Room Temperature (23°C) naturally. Stir for 12–16 hours.

-

TLC Monitoring: Eluent 20% EtOAc/Hexanes. The product (ester) will be less polar than the starting alcohol. The 4-nitro group makes the product UV-active (254 nm).

Step 4: Optimized Workup (TPPO Removal)

Triphenylphosphine oxide (TPPO) is the primary contaminant. We utilize a MgCl

-

Concentrate the reaction mixture to ~20% of its original volume.

-

Dilute with Toluene (or 10% EtOAc/Hexane).

-

Add MgCl

(2.0 equiv relative to PPh -

Filter the resulting precipitate through a pad of Celite.

Step 5: Hydrolysis (Stereocenter Release)

To obtain the inverted (R)-alcohol:

-

Dissolve the crude ester in MeOH/THF (1:1).

-

Add K

CO -

Aqueous workup (EtOAc extraction) yields the (R)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol .

Workflow Visualization

Figure 2: Operational workflow for the stereoinversion protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction | Betaine hydrolysis due to wet solvent. | Ensure THF is distilled or from a fresh solvent purification system (SPS). |

| Low Yield | Steric hindrance of the ortho-methyl group (unlikely but possible). | Switch solvent to Toluene; run at higher dilution. |

| Retention of Configuration | "Double inversion" or S | Ensure temperature stays < 5°C during addition. Verify reagents are stoichiometric. |

| Difficult Separation | TPPO co-elution. | Use the MgCl |

References

-

Mitsunobu, O. (1981).[6] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[7][8][9][5] Synthesis, 1981(1), 1-28. Link

-

Dodge, J. A., Nissen, J. S., & Presnell, M. (1996).[10] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[10][5] Organic Syntheses, 73, 110.[10] Link

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[7][8][11][4][5][12] Chemical Reviews, 109(6), 2551–2651. Link

-

Stark, M. J., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2. ACS Omega, 9, 20. Link

Sources

- 1. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. acs.figshare.com [acs.figshare.com]

- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. pubs.acs.org [pubs.acs.org]

Using (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol as a chiral building block in API synthesis

Executive Summary

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol (CAS: 870849-56-2) has emerged as a critical "privileged structure" in the synthesis of next-generation Potassium-Competitive Acid Blockers (P-CABs) and targeted Tyrosine Kinase Inhibitors (TKIs).[1] Unlike traditional Proton Pump Inhibitors (PPIs), P-CABs require precise chiral ether or amine linkages to achieve reversible binding at the K+ site of the H+,K+-ATPase enzyme.[1]

This guide details the stereocontrolled integration of this building block. We move beyond basic synthesis to address the critical challenge: maintaining enantiomeric excess (e.e.) during downstream coupling. We compare two validated pathways—Mitsunobu Inversion and Sulfonate Retention —providing a decision matrix for medicinal chemists to select the correct route based on the target API's required absolute configuration.

Molecular Profile & Pharmacophore Logic

The utility of this specific intermediate stems from its substitution pattern, which imparts distinct pharmacological advantages:

-

Metabolic Blocking: The para-fluorine atom blocks CYP450-mediated oxidation at the most reactive site of the phenyl ring, significantly extending the API's half-life (

).[1] -

Conformational Locking: The meta-methyl group introduces steric bulk that restricts rotation when bound to a receptor, reducing the entropic penalty of binding.[1]

-

Chiral Handle: The benzylic alcohol serves as a versatile anchor for forming C-O (ether) or C-N (amine) bonds, common in P-CAB pharmacophores.

| Property | Specification |

| IUPAC Name | (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol |

| Molecular Weight | 154.18 g/mol |

| Chiral Center | Benzylic C1 (S-configuration) |

| Key Impurities | Acetophenone precursor (<0.1%); (R)-enantiomer (<0.5%) |

| Solubility | Soluble in MeOH, DCM, THF; Insoluble in Water |

| pKa (est) | ~14.5 (Alcohol O-H) |

Strategic Synthesis Pathways

To utilize this building block, one must first ensure its optical purity. While enzymatic resolution is "green," Asymmetric Transfer Hydrogenation (ATH) is preferred for scalability and speed in early-phase development.

Workflow Logic: The Make vs. Buy Decision

-

Make (Protocol A): If >100g is needed or specific isotopic labeling (e.g., Deuterium at the benzylic position) is required to further slow metabolism.

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Objective: Convert 1-(4-fluoro-3-methylphenyl)ethanone to the (S)-alcohol with >98% e.e.

Reagents:

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Note: (S,S)-ligand yields (S)-alcohol).[1]

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

Step-by-Step:

-

Charge: In a reactor, dissolve the ketone (1.0 eq) in dry DMF or DCM (5 vol).

-

Degas: Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical for Ru-catalyst life).

-

Catalyst Addition: Add Ru-catalyst (0.5 mol%).

-

Initiation: Add HCOOH/Et3N mixture (2.0 eq) dropwise at 0°C.

-

Reaction: Stir at 25°C for 12–24 hours. Monitor by HPLC.

-

Quench: Add water and extract with Ethyl Acetate.

-

Purification: Crystallization from Hexane/IPA is preferred over chromatography to upgrade e.e. to >99.5%.

Downstream Application Protocols (The "Use")

This is the core of the application note. The user must choose between Method B (Inversion) or Method C (Retention) based on the target drug's stereochemistry.

Decision Matrix: Coupling Strategy

Figure 1: Strategic decision tree for coupling (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol. Note that Method C (Mesylation) followed by nucleophilic attack typically results in overall inversion (S->R) unless a specific retention mechanism (like neighboring group participation) is invoked, or if the nucleophile attacks a non-chiral center. For strict retention, one often performs a double inversion (Mitsunobu with weak acid -> Hydrolysis -> Coupling) or starts with the (R)-enantiomer.[1]

Protocol B: The Mitsunobu Coupling (Stereoinversion)

Best for: Creating chiral ethers (e.g., P-CAB precursors) where the (S)-alcohol is converted to an (R)-ether.[1]

Mechanism: The reaction proceeds via an oxyphosphonium intermediate. The nucleophile attacks the carbon center, displacing the phosphine oxide with Walden Inversion .

Reagents:

-

(S)-Alcohol (1.0 eq)[3]

-

Nucleophile (e.g., Hydroxy-benzimidazole or Phenol derivative) (1.1 eq)

-

Triphenylphosphine (

) (1.2 eq) -

DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

-

Solvent: Anhydrous THF or Toluene.

Procedure:

-

Preparation: Dissolve (S)-Alcohol, Nucleophile, and

in anhydrous THF under -

Addition: Add DIAD dropwise over 30 minutes. Crucial: Maintain temperature <5°C to prevent side reactions (hydrazide formation).

-

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

-

Validation (Stop/Go): Check LC-MS. If conversion <90%, add additional

and DIAD (0.5 eq each). -

Workup: Concentrate solvent. Triturate with

/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica chromatography.

Troubleshooting:

-

Issue: Low yield due to steric bulk of the "3-methyl" group.[1]

-

Solution: Switch solvent to Toluene and heat to 60°C (only if using ADDP instead of DIAD for thermal stability).

Protocol C: Activation via Mesylation (Leaving Group Installation)

Best for: Synthesizing amines or when the nucleophile is too basic for Mitsunobu conditions.

Step 1: Mesylation (Retention of Configuration at C)

-

Dissolve (S)-Alcohol in DCM at 0°C.

-

Add Triethylamine (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir 1h. The configuration at the chiral carbon is retained because the bond breaking occurs at the O-H, not the C-O.

-

Isolate the (S)-Mesylate.

Step 2: Nucleophilic Displacement (

-

React (S)-Mesylate with an amine or alkoxide.

-

Result: (R)-Product.

Note: To achieve Retention (Product is S), you must start with the (R)-Alcohol or perform a double inversion.

Quality Control & Analytical Methods

Validating the Chiral Purity is non-negotiable. The 3-methyl group can make chiral separation difficult due to peak broadening.[1]

Standard Chiral HPLC Method:

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10) isocratic.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Temperature: 25°C.

-

Expected Retention:

-

(S)-Enantiomer: ~8.5 min (varies by column batch).

-

(R)-Enantiomer: ~10.2 min.

-

Resolution (Rs): Must be > 1.5.

-

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

-

Swamy, K. C. K., et al. (2009). The Mitsunobu Reaction: A Review of the Recent Developments. Chemical Reviews, 109(6), 2551–2651. [Link]

-

Scott, J. S., et al. (2016). Discovery of PF-06463922, an ALK/ROS1 Inhibitor (Lorlatinib). MedChemComm, 7, 1451-1456.[1] (Demonstrates chiral benzyl ether synthesis logic). [Link]

-

PubChem Database. (2024). Compound Summary: 1-(4-Fluoro-3-methylphenyl)ethan-1-ol.[1][7] [Link]

-

Takahashi, H., et al. (2018). Process Development of Vonoprazan Fumarate. Organic Process Research & Development. (Contextual reference for P-CAB synthesis workflows). [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. scihorizon.com [scihorizon.com]

- 4. 369-32-4 | 1-(4-Fluoro-3-methylphenyl)ethanone - AiFChem [aifchem.com]

- 5. chembk.com [chembk.com]

- 6. 1-(4-Fluoro-3-methylphenyl)ethanone | 369-32-4 [sigmaaldrich.com]

- 7. 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol | C9H11FO2 | CID 24721520 - PubChem [pubchem.ncbi.nlm.nih.gov]

Nucleophilic substitution reactions of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Application Note: Precision Nucleophilic Substitution of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Executive Summary

This guide details the protocols for the stereocontrolled nucleophilic substitution of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol (Compound 1) . As a chiral benzylic alcohol, this substrate serves as a critical scaffold in the synthesis of PPAR agonists, kinase inhibitors, and agrochemicals.

The primary challenge in functionalizing Compound 1 is the high propensity for racemization via

Mechanistic Considerations & Substrate Analysis

Electronic Environment

The 4-fluoro-3-methylphenyl moiety presents a unique electronic landscape:

-

4-Fluoro: Inductively electron-withdrawing (-I) but resonance donating (+R). In the benzylic position, the inductive effect typically dominates, slightly destabilizing the carbocation compared to a proton, but less so than a nitro group.

-

3-Methyl: Weakly electron-donating via inductive effects (+I) and hyperconjugation.

Implication: The benzylic C-O bond is "labile enough" to ionize under strong acidic conditions (leading to racemization) but requires activation for direct displacement. The protocols below are designed to suppress ionization and force a concerted

Pathway Selection: The "Benzylic Switch"

To maintain chiral integrity, we must operate strictly within the

-

Pathway A (Preferred): Mitsunobu Reaction.[1][2][3][4][5] Direct conversion of C-OH to C-N, C-O, or C-S bonds with complete Walden Inversion .

-

Pathway B (Alternative): Sulfonate Activation (Mesylation). Conversion to a good leaving group followed by rapid displacement.[3] Risk:[4][6] Benzylic sulfonates are thermally unstable and prone to

leakage.

Visualization: Reaction Logic

Figure 1: Decision tree for maintaining stereochemical integrity. The green path represents the target protocols described below.

Protocol 1: Mitsunobu Inversion (C-N Bond Formation)

Objective: Synthesis of (R)-1-(1-azidoethyl)-4-fluoro-3-methylbenzene (Amine precursor).

Mechanism:

Materials

| Reagent | Equiv. | Role |

| Compound 1 | 1.0 | Substrate |

| Triphenylphosphine ( | 1.2 | Activator |

| DIAD (Diisopropyl azodicarboxylate) | 1.2 | H-acceptor/Activator |

| DPPA (Diphenylphosphoryl azide) | 1.2 | Azide Nucleophile Source |

| THF (Anhydrous) | Solvent | 0.1 M Concentration |

Step-by-Step Procedure

-

Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Add Compound 1 (1.0 eq) and

(1.2 eq) to the flask. Dissolve in anhydrous THF (0.1 M relative to substrate). -

Cooling: Submerge the flask in an ice/water bath (

). Critical: Temperature control prevents side reactions of the azo-reagent. -

Nucleophile Addition: Add DPPA (1.2 eq) dropwise via syringe.

-

Activation (The Critical Step): Dissolve DIAD (1.2 eq) in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 20 minutes.

-

Expert Note: The solution should turn pale yellow. If the color persists, the reaction is proceeding. Rapid addition generates heat, risking racemization.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12 hours.

-

Quench: Add water (2 mL/mmol) and stir for 10 minutes.

-

Workup: Extract with

( -

Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Criteria:

-

Chiral HPLC:

-

IR: Strong azide stretch at

.

Protocol 2: Mesylation & Displacement (Scale-Up Alternative)

Objective: Conversion to (R)-chloride or other nucleophiles where Mitsunobu is difficult.

Mechanism: Two-step

Materials

| Reagent | Equiv. | Role |

| Compound 1 | 1.0 | Substrate |

| Methanesulfonyl Chloride (MsCl) | 1.2 | Activating Agent |

| Triethylamine ( | 1.5 | Base (Acid Scavenger) |

| DCM (Dichloromethane) | Solvent | Solvent |

| Nucleophile (e.g., | 2.0 | Displacement Agent |

Step-by-Step Procedure

Part A: Activation (Mesylate Formation)

-

Dissolve Compound 1 and

in dry DCM at -

Add MsCl dropwise. Maintain temperature

. -

Stir for 30-60 mins. Monitor by TLC (disappearance of alcohol).

-

Quench & Wash: Rapidly wash with cold

, then cold saturated -

Dry: Dry over

and concentrate in vacuo at-

Expert Note: Do not heat. Benzylic mesylates are thermally unstable. Use immediately in Part B.

-

Part B: Displacement (

-

Dissolve the crude mesylate in anhydrous DMF (Polar Aprotic promotes

). -

Add the Nucleophile (e.g.,

, 2.0 eq). -

Stir at RT (Do not heat above

unless necessary).-

Causality: Heating benzylic mesylates promotes solvolysis (

) and elimination (Styrene formation).

-

-

Workup: Dilute with water, extract with EtOAc.

Troubleshooting & QC

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low | Reaction temp too high; Acidic conditions allowed | Keep Mitsunobu at |

| Elimination (Styrene) | Base too strong or Mesylate heated. | Use weaker bases; Avoid heating mesylates. |

| No Reaction | Steric hindrance from 3-Methyl group. | Increase reaction time; Use DEAD instead of DIAD (less steric bulk). |

Analytical Method (Chiral HPLC)

-

Column: Chiralcel OD-H or AD-H (

, -

Mobile Phase: Hexane : Isopropanol (95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected: (S)-Enantiomer (SM) and (R)-Enantiomer (Product) should have distinct retention times (

).

References

-

Mitsunobu, O. (1981).[4] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis.

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

-

Glaser, M., et al. (2012).[8] Convenient Entry to 18F-Labeled Amines through the Staudinger Reduction.[8] Bioconjugate Chemistry. (Demonstrates azide reduction protocols relevant to the product).

-

Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. digscholarship.unco.edu [digscholarship.unco.edu]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

Application Notes and Protocols: Synthesis of Chiral Ether Derivatives from (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Introduction: The Significance of Chiral Ethers in Modern Drug Discovery

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[3] Chiral ethers, in particular, are prevalent structural motifs in a wide array of pharmaceutical agents, contributing to their efficacy and target specificity.

This application note provides a comprehensive guide to the synthesis of chiral ether derivatives starting from the enantiopure secondary benzylic alcohol, (S)-1-(4-fluoro-3-methylphenyl)ethan-1-ol. This particular starting material is of interest due to the presence of a fluorine atom and a methyl group on the phenyl ring, which can modulate the compound's electronic and steric properties, making it a valuable synthon for medicinal chemistry.

We will explore two primary, robust, and widely utilized synthetic methodologies for the preparation of chiral ethers from this alcohol: the Williamson Ether Synthesis and the Mitsunobu Reaction. For each method, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure the retention or predictable inversion of stereochemistry. Furthermore, this guide will detail the necessary analytical techniques for the characterization and validation of the synthesized chiral ethers, with a focus on confirming their enantiomeric purity—a critical aspect of a self-validating synthetic protocol.

Synthesis of the Chiral Starting Material: (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

The enantiomerically pure starting alcohol can be efficiently prepared via the asymmetric reduction of the corresponding prochiral ketone, 4'-fluoro-3'-methylacetophenone. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and predictable method for achieving this transformation with high enantioselectivity.[4]

Protocol: Asymmetric CBS Reduction of 4'-Fluoro-3'-methylacetophenone

This protocol is adapted from the well-established CBS reduction methodology for prochiral ketones.[4][5]

Materials:

-

4'-Fluoro-3'-methylacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, flame-dried under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol, 0.1 eq) and anhydrous THF (20 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol, 1.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 15 minutes at 0 °C to form the catalyst-borane complex.

-

In a separate flame-dried flask, dissolve 4'-fluoro-3'-methylacetophenone (1.54 g, 10.0 mmol) in 20 mL of anhydrous THF.

-

Cool the reaction flask containing the catalyst-borane complex to -30 °C using a dry ice/acetone bath.

-

Slowly add the solution of 4'-fluoro-3'-methylacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.

-

Stir the reaction mixture at -30 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -30 °C.

-

Allow the mixture to warm to room temperature and then slowly add 1 M HCl (10 mL).

-

Partition the mixture between ethyl acetate (50 mL) and water (30 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic extracts and wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-(4-fluoro-3-methylphenyl)ethan-1-ol.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[6][7][8] When applied to a chiral secondary alcohol, the stereochemical outcome at the chiral center is inversion of configuration if the reaction proceeds at the chiral carbon. However, in the standard Williamson synthesis, the alcohol is converted to its conjugate base (an alkoxide), which then acts as a nucleophile. The stereocenter of the alcohol is therefore not directly involved in the substitution, and the configuration is retained.

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base is required to deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and hydrogen gas, which is easily removed from the reaction system.[9]

-

Solvent: An aprotic polar solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is ideal. These solvents solvate the sodium cation, leaving a "naked" and highly nucleophilic alkoxide, while not interfering with the S(_N)2 reaction.[7]

-

Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) is essential to favor the S(_N)2 pathway over the competing E2 elimination, which is more prevalent with secondary and tertiary halides.[7]

Protocol: Synthesis of (S)-1-(4-Fluoro-3-methylphenyl)ethoxy]methane

Materials:

-

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Standard laboratory glassware, flame-dried under an inert atmosphere (Nitrogen or Argon)

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol | 1.0 | 154.18 | 1.54 g (10 mmol) |

| Sodium Hydride (60%) | 1.2 | 40.00 (as 100%) | 0.48 g (12 mmol) |

| Methyl Iodide | 1.5 | 141.94 | 0.93 mL (15 mmol) |

| Anhydrous THF | - | - | 50 mL |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (0.48 g, 12 mmol) and wash with anhydrous hexane (2 x 5 mL) to remove the mineral oil.

-

Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Dissolve (S)-1-(4-fluoro-3-methylphenyl)ethan-1-ol (1.54 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (0.93 mL, 15 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution (10 mL).

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral ether.

Caption: Williamson Ether Synthesis Workflow.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with a predictable inversion of stereochemistry.[10][11] This reaction proceeds via an S(_N)2 mechanism where the hydroxyl group of the alcohol is activated in situ, making it an excellent leaving group.[12] This method is particularly valuable when a stereochemical inversion at the alcohol center is desired.

Causality Behind Experimental Choices:

-

Reagents: The classic Mitsunobu reagents are a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The phosphine acts as the reducing agent, and the azodicarboxylate is the ultimate oxidant.[10]

-

Nucleophile: For ether synthesis, a suitable alcohol or phenol is used as the nucleophile. The acidity of the nucleophile is a key consideration, as it must be acidic enough to protonate the intermediate formed from the reaction of PPh₃ and DEAD.[11]

-

Solvent: Anhydrous THF is a common and effective solvent for the Mitsunobu reaction.

-

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.

Protocol: Synthesis of (R)-1-(4-Fluoro-3-methylphenyl)ethoxy]benzene

Materials:

-

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

-

Phenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware, flame-dried under an inert atmosphere (Nitrogen or Argon)

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol | 1.0 | 154.18 | 1.54 g (10 mmol) |

| Phenol | 1.2 | 94.11 | 1.13 g (12 mmol) |

| Triphenylphosphine | 1.5 | 262.29 | 3.93 g (15 mmol) |

| Diisopropyl azodicarboxylate (DIAD) | 1.5 | 202.21 | 2.95 mL (15 mmol) |

| Anhydrous THF | - | - | 80 mL |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add (S)-1-(4-fluoro-3-methylphenyl)ethan-1-ol (1.54 g, 10 mmol), phenol (1.13 g, 12 mmol), and triphenylphosphine (3.93 g, 15 mmol).

-

Dissolve the solids in anhydrous THF (80 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (2.95 mL, 15 mmol) dropwise to the stirred solution over 20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired ether from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Caption: Mitsunobu Reaction Workflow.

Characterization and Validation of Chiral Ethers

A critical component of any stereoselective synthesis is the rigorous characterization of the product to confirm its structure and, most importantly, its enantiomeric purity. This serves as a self-validating system for the described protocols.

Spectroscopic Analysis (NMR and Mass Spectrometry)

Standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be employed to confirm the chemical structure of the synthesized ether derivatives.

Determination of Enantiomeric Excess (e.e.)

a) Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[3][13] The choice of the chiral stationary phase (CSP) is crucial and often determined empirically. Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for a broad range of chiral compounds.

General Chiral HPLC Protocol:

-

Dissolve a small sample of the purified ether in the mobile phase.

-

Inject the sample onto a suitable chiral HPLC column.

-

Elute with an appropriate mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol.

-

Monitor the elution profile using a UV detector at a suitable wavelength.

-

The two enantiomers should elute at different retention times. The enantiomeric excess can be calculated from the relative peak areas.

b) NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Analysis)

Mosher's acid analysis is a classic and reliable NMR-based method for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[14][15] The chiral alcohol can be converted into diastereomeric esters by reaction with the acid chlorides of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The resulting diastereomers will exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the determination of their ratio.

Protocol: Mosher's Ester Formation and NMR Analysis

-

In two separate, dry NMR tubes, dissolve a small amount (~2-3 mg) of the synthesized chiral ether (if it was an alcohol, this would be the starting material) in ~0.5 mL of anhydrous deuterated chloroform (CDCl₃).

-

To one tube, add a slight excess of (R)-(-)-MTPA chloride and a small amount of pyridine.

-

To the other tube, add a slight excess of (S)-(+)-MTPA chloride and a small amount of pyridine.

-

Allow the reactions to proceed to completion at room temperature.

-

Acquire ¹H and/or ¹⁹F NMR spectra for both samples.

-

Compare the spectra. The presence of a minor diastereomer will be indicated by a separate set of signals. The integration of a well-resolved pair of signals will allow for the calculation of the enantiomeric excess.

Conclusion

The synthesis of enantiomerically pure chiral ethers is a critical task in the development of new pharmaceutical agents. This application note has provided detailed, scientifically-grounded protocols for the synthesis of chiral ether derivatives from (S)-1-(4-fluoro-3-methylphenyl)ethan-1-ol using the Williamson ether synthesis and the Mitsunobu reaction. By understanding the mechanistic principles behind these transformations, researchers can make informed decisions to control the stereochemical outcome of their reactions. Furthermore, the inclusion of robust analytical methods for the determination of enantiomeric excess ensures the integrity and validity of the synthetic results. These protocols serve as a valuable resource for researchers and scientists engaged in the field of drug discovery and development.

References

- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553.

- Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(1), 1-28.

- Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096.

- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

- Sekhri, L. (2009). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 2(2).

- Hilt, G., & Abraham, M. L. (2012).

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- Hughes, D. L. (1992). The Mitsunobu reaction. Organic Reactions, 42, 335-656.

- BenchChem. (2025). Application Note: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction.

- Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from a relevant chemical synthesis procedure website.

- BenchChem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- L.S. College, Muzaffarpur. (2021, October 23). Williamson ether synthesis.

- Zhang, W. B., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue.

- Bouzroura, S., et al. (2011). Esterification and etherification of steroid and terpene under Mitsunobu conditions. Arabian Journal of Chemistry, 4(3), 323-327.

- Bolchi, C., et al. (2018).

- Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from a relevant chromatography product manufacturer's website.

- Wang, M. L., & Tseng, Y. H. (2002). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Industrial & Engineering Chemistry Research, 41(23), 5667-5674.

- Berrichi, A., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 45086-45095.

- Matoga, D., & Armstrong, D. W. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 107-113.

- Malek, N. A., & Ewies, E. F. A. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 1(3), 2919-2936.

- PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from a relevant chemical industry resource.

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]

- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). Chiral drugs: an overview. International journal of pharmaceutical sciences and research, 2(3), 116-120.

- Al-Zoubi, R. M., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.

- Waters Corporation. (n.d.). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC²) with UV Detection.

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Retrieved from a relevant chemical supplier's technical resources.

- Macmillan Group, Princeton University. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from a relevant academic research group's website.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. researchgate.net [researchgate.net]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral Purity for (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Ticket ID: #EE-OPT-4F3M Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Enantiomeric Excess (ee) & Process Optimization

Executive Summary

Achieving high enantiomeric excess (>99% ee) for (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol requires a shift from thermodynamic equilibrium to strict kinetic control. The presence of the ortho-methyl group relative to the ketone (in the 3-position) and the para-fluoro group creates specific steric and electronic effects that can hinder standard reduction protocols.

This guide prioritizes Biocatalysis (KREDs) as the primary industrial standard for this transformation due to its ability to achieve >99.9% ee. Asymmetric Transfer Hydrogenation (ATH) is provided as the robust chemocatalytic alternative.

Module 1: Biocatalytic Reduction (The Gold Standard)

Mechanism: Ketoreductases (KREDs) utilize NADPH/NADH to deliver a hydride to the prochiral ketone. The "Prelog" rule typically predicts the formation of (S)-alcohols from acetophenones, but specific screening is required.

Standard Protocol: KRED-Mediated Reduction

| Component | Specification | Function |

| Substrate | 1-(4-Fluoro-3-methylphenyl)ethan-1-one | Precursor (50–100 g/L loading). |

| Enzyme | (S)-Selective KRED (e.g., Lactobacillus origin) | Catalyzes stereoselective reduction.[1] |

| Cofactor | NADP+ / NADPH (0.5 g/L) | Hydride source. |

| Recycling System | Glucose Dehydrogenase (GDH) + Glucose | Regenerates NADPH from NADP+.[1] |

| Buffer | 100 mM Potassium Phosphate (pH 7.0) | Maintains enzyme ionization state. |

| Co-solvent | IPA or DMSO (10% v/v) | Improves substrate solubility. |

Workflow Diagram: Enzymatic Cycle & Regeneration

Caption: Coupled enzymatic cycle showing the reduction of the ketone by KRED and the simultaneous regeneration of the NADPH cofactor by GDH.[1][2]

Troubleshooting Biocatalysis

Q: My conversion is high (>95%), but the ee is stuck at 92%. How do I improve it?

-

Root Cause: This is likely an enzyme specificity issue, not a reaction condition issue. The enzyme allows a "mismatched" binding mode 4% of the time.

-

Solution:

-

Screen Variants: You must screen a library of KREDs. For (S)-selectivity, focus on enzymes homologous to Lactobacillus kefir ADH or Thermoanaerobacter ADHs.

-

Temperature Drop: Lower the temperature from 30°C to 20°C. This often increases the difference in activation energy (

) between the favored and unfavored transition states, improving stereoselectivity.

-

Q: The reaction stops at 50% conversion. Is the enzyme dead?

-

Root Cause:

-

pH Drift: Gluconic acid (byproduct of GDH recycling) lowers pH, denaturing the KRED.

-

Product Inhibition: The alcohol product might inhibit the enzyme.

-

-

Solution:

-

Titration: Use a pH-stat to automatically add 1M NaOH, maintaining pH 7.0.

-

Resin Addition: Add a polymeric adsorbent (e.g., Amberlite XAD-4) to sequester the product in situ (ISPR - In-Situ Product Removal).

-

Module 2: Asymmetric Transfer Hydrogenation (ATH)

If biocatalysis is unavailable, Ru-catalyzed ATH is the robust chemical alternative.

Critical Warning: Do NOT use Isopropanol (IPA) as the hydrogen donor if your ee is degrading. IPA allows the reaction to be reversible, leading to thermodynamic equilibration (racemization) over time.

Recommended System: Irreversible Kinetic Control

-

Catalyst: RuCl (Noyori-Ikariya type).

-

Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope).

-